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Introduction

Cholestasis is characterized by the impairment of bile flow from the liver, leading to the
accumulation of toxic bile acids in the liver and systemic circulation.[1] This condition can cause
severe liver damage, inflammation, fibrosis, and debilitating symptoms such as pruritus
(itching).[2] Bile acids are synthesized from cholesterol in the liver and undergo enterohepatic
circulation, a process where they are secreted into the intestine, aid in digestion, and are then
largely reabsorbed in the terminal ileum to return to the liver.[2][3]

Odevixibat HCI (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal
bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter
(ASBT).[2][4][5] By blocking this transporter, Odevixibat reduces the reabsorption of bile acids
from the intestine, thereby increasing their fecal excretion.[4] This interruption of the
enterohepatic circulation decreases the total bile acid pool, alleviating the toxic burden on the
liver and reducing associated symptoms.[2][4] Odevixibat acts locally in the gut with minimal
systemic exposure, making it a targeted therapy for cholestatic diseases like Progressive
Familial Intrahepatic Cholestasis (PFIC).[4][6]

These application notes provide an overview of relevant animal models and detailed protocols
for the preclinical evaluation of Odevixibat HCI.
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Mechanism of Action of Odevixibat

Odevixibat's therapeutic effect is centered on the inhibition of the IBAT/ASBT in the terminal
ileum. This disrupts the enterohepatic circulation of bile acids. In a healthy state, approximately
95% of bile acids are reabsorbed.[4] In cholestatic conditions, the accumulation of these bile
acids is hepatotoxic. By blocking their reabsorption, Odevixibat effectively shunts bile acids
towards fecal excretion, reducing their concentration in the liver and serum.[2][4] This targeted,
non-systemic action is designed to reduce pruritus and liver damage associated with elevated
bile acid levels.[4][7]
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Caption: Odevixibat inhibits IBAT, blocking bile acid reabsorption.

Recommended Animal Models of Cholestasis

The choice of animal model is critical and depends on the specific research question. For
Odevixibat, which targets a fundamental process of bile acid circulation, both surgically-
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induced and genetic models are highly relevant.
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Model Type

Specific Model

Induction Method

Key Features &
Relevance for
Odevixibat Testing

Obstructive

Cholestasis

Bile Duct Ligation
(BDL)

Surgical ligation of the
common bile duct in

rodents (mice, rats).[8]

Induces rapid onset of
cholestasis,
inflammation, and
fibrosis.[8] Useful for
studying the effects of
Odevixibat on
reducing the systemic
bile acid load and
subsequent liver injury
in a model of
complete biliary

obstruction.

Genetic Cholestasis

BsepE297G Knock-in

Mouse

Genetic mutation in
the Bile Salt Export
Pump (Bsep) gene,
mimicking PFIC Type
2.[9]

Highly translational
model for PFIC2, a
primary indication for
Odevixibat.[6][9]
Exhibits progressive
cholestasis, elevated
serum bile acids and
ALT, allowing for direct
assessment of
therapeutic efficacy on
disease-specific

pathology.[9]

Chemically-Induced

Cholestasis

Estrogen-Induced

Administration of

ethinyl estradiol.[10]

Simulates cholestasis
of pregnancy or oral
contraceptive-induced
cholestasis.[10] Useful
for evaluating
Odevixibat's efficacy
in a non-obstructive,

hormonally-influenced
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model of impaired bile

flow.

Induces acute
cholestasis and

significant liver injury.

) Alpha- o ) Allows for the study of
Chemically-Induced _ _ Oral administration of
] naphthylisothiocyanat compensatory
Cholestasis ANIT. _
e (ANIT) mechanisms and the

effect of Odevixibat on
acute hepatotoxicity.
[10]

Experimental Protocols
Protocol 1: Bile Duct Ligation (BDL) Model for
Obstructive Cholestasis

This protocol describes the induction of obstructive cholestasis in mice to evaluate the efficacy
of Odevixibat HCI. The BDL model is highly reproducible and leads to significant liver fibrosis
within three to four weeks.[8]

Materials:

e Male C57BL/6 mice (8-10 weeks old)

¢ Anesthetic (e.g., isoflurane)

» Surgical tools (scissors, forceps, needle holders)
e Suture material (e.qg., 4-0 silk)

e Odevixibat HCI formulation for oral gavage

¢ Vehicle control (e.g., 0.5% methylcellulose)

Procedure:
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Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position. Shave
the abdominal area and sterilize with an antiseptic solution.

Surgical Procedure: Make a midline laparotomy incision to expose the abdominal cavity.
Gently retract the liver to locate the common bile duct. Carefully separate the bile duct from
surrounding tissue.

Ligation: Ligate the common bile duct in two locations with 4-0 silk suture. For the BDL
group, cut the duct between the two ligatures. For sham-operated controls, expose the bile
duct without ligation.

Closure: Close the abdominal wall and skin with sutures.

Post-Operative Care: Administer analgesics and monitor the animals for recovery. Provide
soft food and water ad libitum.

Dosing: Begin daily oral gavage of Odevixibat HCI or vehicle control one day post-surgery.
Dosing should continue for the duration of the study (e.g., 14-28 days).

Endpoint Analysis: At the study endpoint, collect blood via cardiac puncture for serum
analysis. Euthanize the animal and harvest the liver for histopathological and gene
expression analysis.
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Caption: Experimental workflow for the Bile Duct Ligation (BDL) model.
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Protocol 2: Odevixibat Testing in BsepE297G PFIC2
Mouse Model

This protocol is adapted from a study characterizing the BsepE297G mouse model and its
response to IBAT inhibition.[9]

Materials:

Homozygous BsepE297G mice and wild-type (WT) littermates

Standard chow

Chow containing 0.01% Odevixibat HCI

Blood collection supplies (e.g., capillary tubes)

Equipment for liver tissue homogenization and analysis

Procedure:

e Animal Acclimation: House homozygous BsepE297G mice and WT controls under standard
conditions.

o Baseline Measurements: At 6-8 weeks of age, collect baseline body weight and blood
samples to measure serum markers (ALT, ALP, Total Bile Acids).

o Treatment Initiation: Divide the homozygous mice into two groups: one receiving standard
chow (control) and one receiving chow containing 0.01% Odevixibat HCI.[9] A group of WT
mice on standard chow should also be maintained.

o Treatment Period: Maintain the animals on their respective diets for 14 days.[9] Monitor body
weight and general health throughout the study.

o Endpoint Sample Collection: At the end of the 14-day treatment period, collect final body
weights. Anesthetize the mice and collect blood via cardiac puncture for serum analysis.

» Tissue Harvesting: Euthanize the mice and immediately harvest the liver. A portion should be
fixed in formalin for histology, and the remainder snap-frozen in liquid nitrogen for bile acid
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concentration and gene expression analysis.

o Data Analysis: Perform biochemical assays on serum, histological scoring of liver sections,
and quantification of hepatic bile acids.

Key Efficacy Endpoints and Expected Outcomes

The efficacy of Odevixibat HCI should be assessed using a combination of biochemical,
histological, and molecular endpoints.

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes based on Odevixibat's
mechanism of action and preclinical data.[9]

Cholestatic Model

Parameter Odevixibat-Treated  Method of Analysis
(Untreated)
Serum Bile Acids o Significantly LC-MS/MS or
Significantly Increased i
(sBA) Decreased Enzymatic Assay
o Spectrophotometric
Serum ALT/AST Significantly Increased  Decreased
Assay
o Spectrophotometric
Serum ALP Significantly Increased  Decreased
Assay
Total Liver Bile Acids Increased Decreased LC-MS/MS
_ _ Necrosis, Reduced Injury H&E and Sirius Red
Liver Histology ) ) ) o
Inflammation, Fibrosis  Scores Staining
Fecal Bile Acid ) o
) Normal/Variable Significantly Increased  LC-MS/MS
Excretion
CYP7A1 Gene Down-regulated Up-regulated PCR
Expression (feedback) (restored) a

Logical Framework for Model Selection
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Choosing the appropriate animal model is crucial for generating relevant data. The selection
should be guided by the specific therapeutic indication and the questions being addressed.

Research Question?

General Cholestatic Injury Specific Genetic Disease
or Obstruction? (e.g., PFIC)?

/ ‘
( ) ( )

Click to download full resolution via product page

Caption: Decision framework for selecting a cholestasis animal model.

Conclusion

Preclinical evaluation using robust and relevant animal models is essential for characterizing
the efficacy of Odevixibat HCI. The Bile Duct Ligation model serves as an excellent tool for
studying effects on severe obstructive cholestasis, while genetic models like the BsepE297G
mouse provide a highly translational platform for investigating Odevixibat's potential in specific
inherited cholestatic diseases such as PFIC.[8][9] By employing the detailed protocols and
assessing the key endpoints outlined in these notes, researchers can generate the critical data
needed to support the continued development and application of this targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1193273?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193273?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25835740/
https://rectifypharma.com/wp-content/uploads/2024/07/Rectify-Hepatobiliary-Intl-Bile-Acids-Jul-2024.pdf
https://www.benchchem.com/product/b1193273?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. What is the mechanism of Odevixibat? [synapse.patsnap.com]

» 3. Bile acid-mediated signaling in cholestatic liver diseases - PMC [pmc.ncbi.nim.nih.gov]
e 4. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

o 5. researchgate.net [researchgate.net]

e 6. Odevixibat - LiverTox - NCBI Bookshelf [ncbi.nim.nih.gov]

e 7. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial
Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

» 8. Induction of experimental obstructive cholestasis in mice - PubMed
[pubmed.ncbi.nim.nih.gov]

» 9. rectifypharma.com [rectifypharma.com]

e 10. Cholestasis: human disease and experimental animal models | Annals of Hepatology
[elsevier.es]

 To cite this document: BenchChem. [Application Notes and Protocols: Odevixibat HCI Testing
in Animal Models of Cholestasis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193273#animal-models-of-cholestasis-for-
odevixibat-hcl-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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